Fmoc-Asp-OMe

Übersicht

Beschreibung

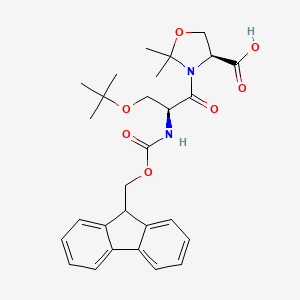

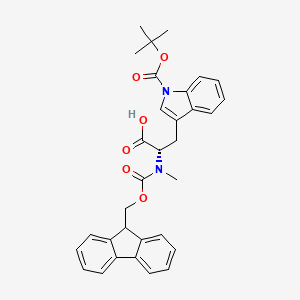

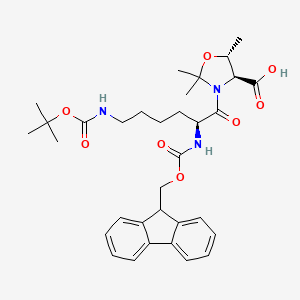

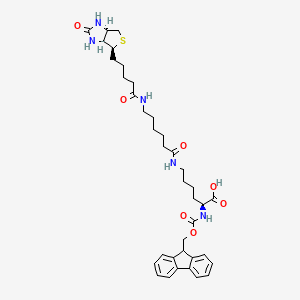

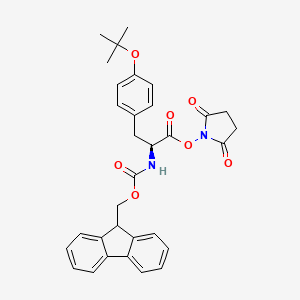

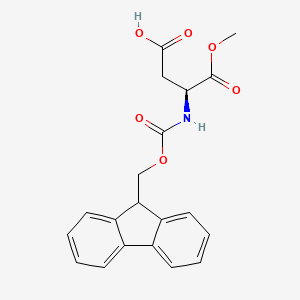

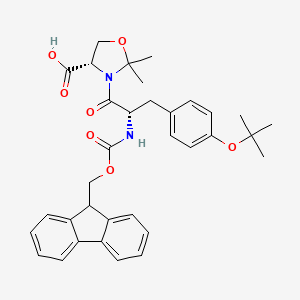

Fmoc-Asp-OMe, also known as N-(fluorenylmethoxycarbonyl)-L-aspartic acid methyl ester, is an aspartic acid derivative . It has a molecular formula of C20H19NO6 and a molecular weight of 369.4 g/mol .

Synthesis Analysis

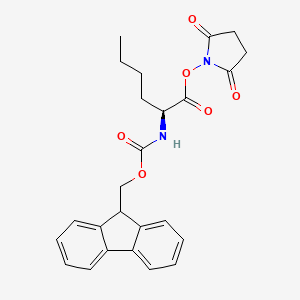

This compound has been used in the synthesis of complex peptides. For instance, it was reacted with 4-nitrobenzenesulfonyl chloride, followed by alkylation with various α-haloketones . The resulting intermediates were treated with potassium trimethylsilanolate, yielding tetrasubstituted pyrroles .Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group, an aspartic acid moiety, and a methyl ester group . The InChI string of this compound isInChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m0/s1 . Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it was used in the synthesis of pentasubstituted pyrroles via intramolecular C-arylation . It has also been used in the synthesis of sensitive peptides .Physical And Chemical Properties Analysis

This compound has a molecular weight of 369.4 g/mol . Its molecular formula is C20H19NO6 . The compound is a solid and its solubility in DMSO is 90 mg/mL .Wissenschaftliche Forschungsanwendungen

Protecting Group for Aspartic Acid in Peptide Synthesis : Fmoc-Asp-OMe acts as an effective protecting group for aspartic acid in solid phase peptide synthesis, minimizing issues such as base-catalyzed aspartimide formation (Karlström & Undén, 1996).

Prevention of Aspartimide Formation : It is used in developing new derivatives like Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH to minimize aspartimide by-products in Fmoc solid phase peptide synthesis (SPPS) (Behrendt et al., 2015).

Minimalistic Dipeptide-Based Functional Hydrogelator : this compound is a component in the development of a minimalistic dipeptide-based hydrogelator, which has potential applications in biomedicine due to its low critical gelation concentration and cytocompatibility (Chakraborty et al., 2020).

Synthesis of Pentasubstituted Pyrroles : It is used in the synthesis of pentasubstituted pyrroles, demonstrating a method for creating functionalized pyrroles, which are valuable in various chemical applications (Lemrová et al., 2022).

Drug Delivery to Bone : this compound is utilized in synthesizing oligopeptides for drug delivery to bone, highlighting its potential in developing new drug delivery systems (Sekido et al., 2001).

Photocaged Peptides : It is used in synthesizing photocaged peptides, which have applications in biochemistry and molecular biology for the study of dynamic biological processes (Tang et al., 2015).

Hydrogel Applications : this compound is used in the formation of nanofibril hydrogels which can mimic the integrin-binding RGD peptide of fibronectin, making it useful in cell culture applications (Liyanage et al., 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Fmoc-Asp-OMe, also known as N-α-Fmoc- (O-3-methyl-pent-3-yl)aspartic acid , is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) using the Fmoc strategy . The Fmoc group protects the amine group of the amino acid during the peptide chain elongation process . After the peptide chain is formed, the Fmoc group is removed, allowing the peptide to fold and function properly .

Pharmacokinetics

Its properties as a protecting group in peptide synthesis suggest that it would be rapidly metabolized and removed during the peptide synthesis process .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amine group during synthesis, this compound helps ensure that the peptide chain is formed correctly . Once the Fmoc group is removed, the resulting peptide is free to fold into its correct three-dimensional structure and carry out its biological function .

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other chemicals can influence the efficiency of the Fmoc protection and deprotection processes . For example, the Fmoc group is sensitive to acidic conditions and requires a basic environment for its removal .

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUZUMRMWJUEMK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654094 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145038-52-4 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Fmoc-Asp(OMe)-OH in the synthesis of pentasubstituted pyrroles?

A1: Fmoc-Asp(OMe)-OH acts as a starting material and undergoes a series of reactions to ultimately form the pyrrole ring. [] First, it reacts with 4-nitrobenzenesulfonyl chloride. Then, the resulting intermediate is alkylated with various α-haloketones. Finally, treatment with potassium trimethylsilanolate triggers a cascade of C-arylation, aldol condensation, and spontaneous aromatization, yielding the desired pentasubstituted pyrrole. []

Q2: What are the advantages of using Fmoc-Asp(OMe)-OH in this specific synthesis compared to other potential starting materials?

A2: The research paper highlights the use of Fmoc-Asp(OMe)-OH as a key advantage due to its availability and the simplicity of the overall synthetic strategy. [] The paper does not directly compare the use of Fmoc-Asp(OMe)-OH to other potential starting materials. Further research would be needed to determine if other starting materials could offer benefits like increased yield, reduced reaction time, or access to a wider range of pyrrole derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)